Zelquistinel

Vue d'ensemble

Description

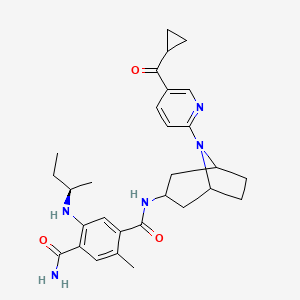

GATE-251, également connu sous le nom de zelquistinel, est un modulateur de petite molécule biodisponible par voie orale du récepteur N-méthyl-D-aspartate. Il est en cours de développement pour le traitement du trouble dépressif majeur par Gate Neurosciences. Ce composé a montré des effets antidépresseurs rapides et durables en modulant positivement le récepteur N-méthyl-D-aspartate et en améliorant la plasticité synaptique .

Méthodes De Préparation

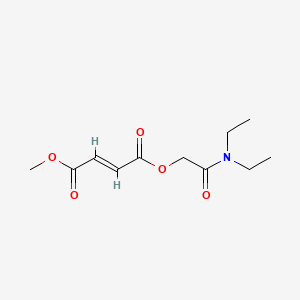

Voies de synthèse et conditions de réaction : La synthèse du GATE-251 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent la formation du noyau spirocyclique et l'introduction de groupes fonctionnels nécessaires à la modulation du récepteur N-méthyl-D-aspartate. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.

Méthodes de production industrielle : La production industrielle du GATE-251 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des réacteurs discontinus ou à écoulement continu pour garantir une qualité et une évolutivité constantes. Des étapes de purification, telles que la cristallisation et la chromatographie, sont employées pour obtenir le produit final avec les spécifications souhaitées.

Analyse Des Réactions Chimiques

Types de réactions : GATE-251 subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels à des états plus oxydés.

Réduction : Réduction de groupes fonctionnels à des états moins oxydés.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogénures et les nucléophiles en conditions basiques ou acides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans GATE-251 et des conditions de réaction utilisées. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

GATE-251 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la modulation du récepteur N-méthyl-D-aspartate et la plasticité synaptique.

Biologie : Investigué pour ses effets sur la fonction neuronale et le comportement chez les modèles animaux.

Médecine : En cours de développement pour le traitement du trouble dépressif majeur et d'autres affections neuropsychiatriques.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant le récepteur N-méthyl-D-aspartate

5. Mécanisme d'action

GATE-251 agit par l'intermédiaire d'un site de liaison unique sur le récepteur N-méthyl-D-aspartate, indépendamment du site de la glycine, pour moduler l'activité du récepteur et améliorer la plasticité synaptique médiée par le récepteur N-méthyl-D-aspartate. Cette modulation conduit à des effets antidépresseurs rapides et durables en améliorant la transmission synaptique et la plasticité .

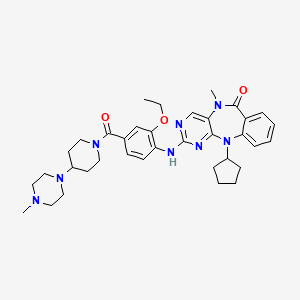

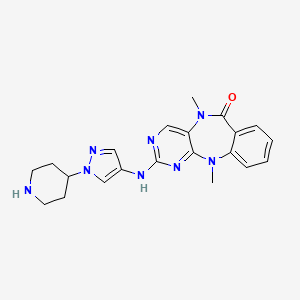

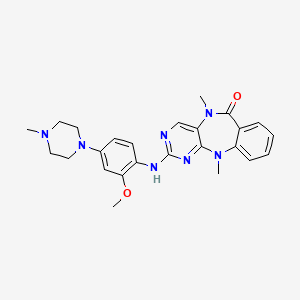

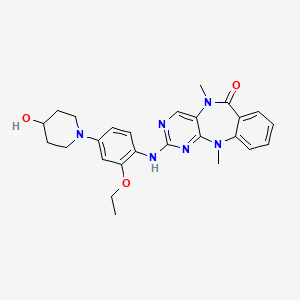

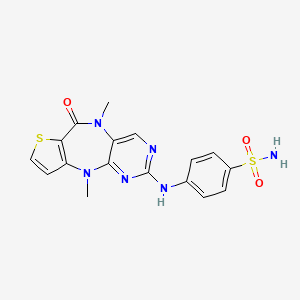

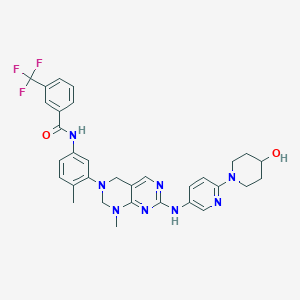

Composés similaires :

Rapastinel : Un autre modulateur du récepteur N-méthyl-D-aspartate avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Apimostinel : Un composé ayant des effets similaires sur la plasticité synaptique mais des sites de liaison et des cibles moléculaires différents.

Unicité de GATE-251 : GATE-251 est unique en raison de sa forte biodisponibilité orale, de sa puissance accrue et de ses propriétés pharmacologiques améliorées par rapport aux composés similaires. Il présente des effets antidépresseurs rapides et durables, ce qui en fait un candidat prometteur pour le traitement du trouble dépressif majeur .

Applications De Recherche Scientifique

GATE-251 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study N-methyl-D-aspartate receptor modulation and synaptic plasticity.

Biology: Investigated for its effects on neuronal function and behavior in animal models.

Medicine: Under development for the treatment of major depressive disorder and other neuropsychiatric conditions.

Industry: Potential applications in the development of new therapeutic agents targeting the N-methyl-D-aspartate receptor

Mécanisme D'action

GATE-251 acts through a unique binding site on the N-methyl-D-aspartate receptor, independent of the glycine site, to modulate receptor activity and enhance N-methyl-D-aspartate receptor-mediated synaptic plasticity. This modulation leads to rapid and sustained antidepressant effects by improving synaptic transmission and plasticity .

Comparaison Avec Des Composés Similaires

Rapastinel: Another N-methyl-D-aspartate receptor modulator with similar mechanisms of action but different pharmacokinetic properties.

Apimostinel: A compound with similar effects on synaptic plasticity but different binding sites and molecular targets.

Uniqueness of GATE-251: GATE-251 is unique in its high oral bioavailability, increased potency, and improved drug properties compared to similar compounds. It exhibits rapid and sustained antidepressant effects, making it a promising candidate for the treatment of major depressive disorder .

Propriétés

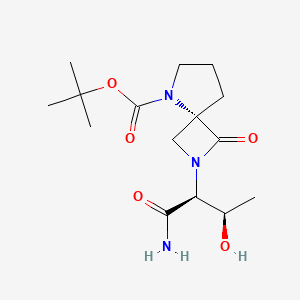

IUPAC Name |

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAPCYNTEPGBNJ-FTGAXOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151842-64-5 | |

| Record name | Zelquistinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELQUISTINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.